molecular formula C14H10F2O2 B6305986 2-(Benzyloxy)-3,6-difluorobenzaldehyde CAS No. 1823315-67-8

2-(Benzyloxy)-3,6-difluorobenzaldehyde

Cat. No.: B6305986
CAS No.: 1823315-67-8
M. Wt: 248.22 g/mol
InChI Key: RZRGWHWDDCWVKR-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3,6-difluorobenzaldehyde is an organic compound that features a benzaldehyde core substituted with benzyloxy and difluoro groups

Mechanism of Action

Target of Action

Similar compounds have been shown to target enzymes such as carm1 . CARM1 is a protein arginine methyltransferase that plays a crucial role in various biological processes, including gene transcription, signal transduction, and DNA repair .

Mode of Action

It’s known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 2-(Benzyloxy)-3,6-difluorobenzaldehyde might interact with its targets through similar mechanisms.

Biochemical Pathways

It’s worth noting that the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This could potentially affect various biochemical pathways, particularly those involving oxidative stress and inflammation.

Result of Action

Similar compounds have been shown to have antitumor efficacy in a melanoma xenograft model . This suggests that this compound might also have potential anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-3,6-difluorobenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzaldehyde derivative.

    Benzyloxy Substitution:

    Fluorination: The difluoro groups are introduced via electrophilic aromatic substitution using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-3,6-difluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy and difluoro groups can participate in nucleophilic or electrophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Benzyl alcohol, Selectfluor, N-fluorobenzenesulfonimide (NFSI)

Major Products Formed

    Oxidation: 2-(Benzyloxy)-3,6-difluorobenzoic acid

    Reduction: 2-(Benzyloxy)-3,6-difluorobenzyl alcohol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-(Benzyloxy)-3,6-difluorobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)-3,5-difluorobenzaldehyde
  • 2-(Benzyloxy)-4,6-difluorobenzaldehyde
  • 2-(Benzyloxy)-3,6-dichlorobenzaldehyde

Uniqueness

2-(Benzyloxy)-3,6-difluorobenzaldehyde is unique due to the specific positioning of the benzyloxy and difluoro groups, which can influence its reactivity and interactions in chemical and biological systems. The presence of fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable building block in the synthesis of fluorinated compounds.

Properties

IUPAC Name

3,6-difluoro-2-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-12-6-7-13(16)14(11(12)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRGWHWDDCWVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2C=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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